Delmadinone acetate

Descripción general

Descripción

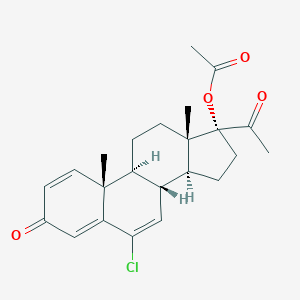

Delmadinone acetate is a synthetic progestogen and antiandrogen primarily used in veterinary medicine to treat benign prostatic hyperplasia (BPH) in male dogs. Its molecular formula is C₂₃H₂₇ClO₄, with a molecular weight of 402.91 g/mol . Structurally, it features a 6-chloro substitution and a 1,4,6-triene configuration, distinguishing it from other progestogens like chlormadinone acetate or cyproterone acetate . This compound acts by suppressing pituitary adrenocorticotropic hormone (ACTH) secretion, leading to reduced adrenal cortisol production and inhibition of androgen-driven prostatic growth . It is administered subcutaneously at doses of 1.5–3 mg/kg, with effects lasting 1–4 weeks depending on the regimen .

Métodos De Preparación

El acetato de delmadinona se puede sintetizar utilizando 1,4-androstadiendiona como material de partida. La ruta sintética implica varios pasos, incluida la cloración, esterificación y acetilación . Las condiciones de reacción suelen implicar el uso de reactivos como cloro, anhídrido acético y catalizadores para facilitar las reacciones. Los métodos de producción industrial pueden implicar pasos similares, pero a mayor escala con condiciones optimizadas para obtener mayores rendimientos y pureza .

Análisis De Reacciones Químicas

El acetato de delmadinona experimenta diversas reacciones químicas, entre ellas:

Oxidación: Se puede oxidar para formar diferentes productos según los reactivos y las condiciones utilizadas.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Chemical Structure and Mechanism:

- Molecular Formula: C23H27ClO4

- Molar Mass: 402.92 g·mol

- Mechanism of Action: Delmadinone acetate acts by binding to androgen receptors, thereby blocking androgenic effects. It also suppresses adrenocorticotropic hormone (ACTH) secretion from the pituitary gland, leading to adrenal suppression.

Treatment of Benign Prostatic Hyperplasia (BPH)

BPH is a common condition in older intact male dogs characterized by an increase in prostate size due to hormonal influences. This compound is administered to alleviate symptoms associated with BPH.

Case Study Data:

A study involving 21 intact male dogs with BPH demonstrated the efficacy of this compound:

- Dosage: Administered subcutaneously at 3-5 mg/kg.

- Recovery Rates:

- After one application: 33.3% success

- After two applications: 22.2% success

- After three applications: 44.4% success

- Mean Recovery Periods:

- First application: 12 days

- Second application: 11 days

- Third application: 9.5 days

- Mean Stable Periods:

Management of Hypersexuality

This compound is also effective in treating hypersexuality in male dogs, which can result from excessive androgen levels.

Clinical Findings:

In the same study assessing BPH:

- Recovery Rates for Hypersexuality:

- After one application: 50% success

- After two applications: 25% success

- Mean Recovery Periods:

- First application: Approximately 5.83 days

- Mean Stable Periods:

Comparative Studies

A multicenter randomized clinical trial compared this compound with osaterone acetate for treating BPH:

- Participants:

- Delmadinone group: 69 dogs received a single injection at a dose of 3 mg/kg.

- Osaterone group: 73 dogs received daily oral doses at 0.25 mg/kg for seven days.

- Results: Both treatments were similarly effective in reducing clinical signs and inducing remission, although osaterone showed faster reduction in prostate volume .

Adverse Effects and Considerations

While this compound is generally well-tolerated, it can cause adrenal suppression due to its inhibitory effect on ACTH secretion. This may lead to glucocorticoid insufficiency under stress conditions. Monitoring is essential during treatment to mitigate potential adverse effects .

Mecanismo De Acción

El acetato de delmadinona ejerce sus efectos uniéndose a los receptores de andrógenos e inhibiendo la enzima 5α-reductasa, que cataliza la conversión de testosterona en dihidrotestosterona, el andrógeno más potente . Esta inhibición reduce la producción de testosterona y disminuye la estimulación de los tejidos dependientes de andrógenos. Además, el acetato de delmadinona tiene efectos antigonadotropicos, reduciendo la secreción de gonadotropinas de la glándula pituitaria .

Comparación Con Compuestos Similares

Table 1: Key Comparative Parameters

Key Comparative Findings

Efficacy in BPH: this compound and osaterone acetate show comparable clinical remission rates (~90%) in dogs, but osaterone induces faster prostate volume reduction (30–50% within 14 days vs. 28 days for delmadinone) . Finasteride, while effective, requires prolonged use (≥3 weeks) to achieve similar androgen suppression .

Mechanistic Differences: this compound uniquely suppresses the pituitary-adrenal axis, reducing cortisol and DHT simultaneously . In contrast, osaterone and finasteride target 5α-reductase, lowering DHT without affecting cortisol . Chlormadinone and cyproterone acetate act via androgen receptor blockade, which may preserve adrenal function but carry higher risks of reproductive side effects (e.g., spermatogenesis suppression) .

Safety Profiles: this compound poses risks of glucocorticoid insufficiency during stress due to adrenal suppression . Cyproterone acetate causes rapid libido reduction, making it unsuitable for breeding dogs .

Administration Practicality: Delmadinone’s subcutaneous injection offers compliance advantages over daily oral drugs (e.g., osaterone, finasteride) but requires veterinary visits .

Actividad Biológica

Delmadinone acetate (DMA) is a synthetic progestin and antiandrogen predominantly used in veterinary medicine. It is primarily indicated for the treatment of androgen-dependent conditions in animals, such as benign prostatic hyperplasia (BPH) and hypersexuality in male dogs. This article delves into the biological activity of DMA, exploring its pharmacodynamics, clinical applications, and effects on various physiological parameters.

Chemical Structure and Pharmacology

Chemical Properties:

- IUPAC Name: 1-dehydrochlormadinone acetate

- Molecular Formula: CHClO

- Molar Mass: 402.92 g/mol

DMA is characterized by a chlorine atom at the C6 position, double bonds between C1-C2 and C6-C7, and an acetate ester at the C17α position. These modifications confer its progestogenic and antiandrogenic properties, allowing it to bind to androgen receptors and act as an antagonist.

Pharmacodynamics:

DMA exhibits antigonadotropic effects, inhibiting the release of adrenocorticotropic hormone (ACTH) from the pituitary gland, which can lead to adrenal suppression. This mechanism is crucial for its therapeutic action but raises concerns regarding potential glucocorticoid insufficiency during treatment .

Effects on Hormonal Regulation

A study involving normal male dogs demonstrated that administration of DMA leads to significant suppression of both basal and stimulated cortisol levels following ACTH administration. The study involved administering DMA at a dosage of 1.5 mg/kg subcutaneously over several weeks, with blood samples taken to measure ACTH, cortisol, glucose, insulin, and growth hormone levels . Key findings include:

- Adrenal Suppression: Notable reduction in cortisol secretion was observed after just one dose.

- ACTH Levels: Plasma ACTH concentrations decreased significantly post-treatment.

- Glucose Tolerance: No significant effects were noted on glucose tolerance or serum growth hormone levels.

Case Studies

-

Treatment of Benign Prostatic Hyperplasia (BPH):

A multicenter randomized clinical trial compared DMA with osaterone acetate for treating BPH in dogs. Both treatments were effective in reducing clinical signs of BPH; however, osaterone exhibited a faster reduction in prostate volume . -

Hypersexuality Treatment:

In a study involving 21 intact male dogs with hypersexuality or BPH, DMA was administered at doses ranging from 3 to 5 mg/kg. The recovery rates were recorded as follows:

Summary of Research Findings

| Study Focus | Dosage | Results |

|---|---|---|

| Adrenal Function | 1.5 mg/kg | Significant suppression of cortisol and ACTH levels; no effect on glucose tolerance |

| BPH Treatment | 3 mg/kg | Similar efficacy to osaterone; faster prostate volume reduction with osaterone |

| Hypersexuality | 3-5 mg/kg | Recovery rates: 50% (1st), 25% (2nd); average recovery periods varied |

Safety Profile and Side Effects

While DMA is generally well-tolerated, potential adverse effects include glucocorticoid insufficiency due to adrenal suppression. Dogs treated with DMA may be at risk during stressful events if adrenal function is compromised . Minor side effects observed include transient changes in appetite and behavior.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing Delmadinone acetate, and what key parameters should be reported?

this compound is characterized using infrared spectroscopy (IR), ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry (MS). Key parameters include:

- UV-Vis maxima : 229, 258, and 297 nm in ethanol, with molar extinction coefficients (log ε) of 4.00–4.03 .

- Solubility : 6.07 mg/L in methanol at 37°C, critical for designing in vitro dissolution studies .

- Optical rotation : [α]D = -83° (chloroform), essential for confirming stereochemical purity . Researchers should report relative standard deviation (RSD ≤4.7%) and measurement uncertainty (26%) when validating methods, as derived from interlaboratory studies .

Q. What pharmacological effects make this compound relevant in veterinary research?

this compound acts as a progestogen with anti-androgenic and anti-gonadotropic effects. It suppresses testosterone and adrenal cortisol secretion by inhibiting pituitary ACTH release, making it effective in treating benign prostatic hyperplasia (BPH) in dogs . Key findings include:

- Adrenal suppression : Plasma cortisol decreased by >50% post-administration (1.5 mg/kg subcutaneously) .

- Clinical relevance : No observed glucose intolerance or growth hormone dysregulation in male dogs, though risks during stress require monitoring .

Advanced Research Questions

Q. How can researchers optimize LC-MS/MS methods for detecting this compound in complex matrices like animal tissues?

- Detection limits : Use CCα (0.63 µg/kg) and CCβ (1.07 µg/kg) to establish decision thresholds in kidney fat .

- Matrix effects : Employ isotope-labeled internal standards (e.g., Delmadinone-d5) to correct for signal suppression/enhancement .

- Validation : Report RSD (<5%), accuracy (98.4%), and measurement uncertainty (26%) to comply with EU Commission Decision 2002/657/EC .

Q. What experimental design considerations are critical when studying this compound’s endocrine effects?

- Control groups : Include saline-treated controls to distinguish drug effects from procedural stress .

- Longitudinal sampling : Monitor ACTH, cortisol, and glucose at baseline and post-treatment (e.g., days 0, 7, 28) to capture dynamic hormonal changes .

- Stress protocols : Conduct ACTH stimulation tests pre- and post-treatment to assess adrenal reserve capacity .

Q. How can enzymatic biotransformation improve the synthesis of this compound from precursors like Chlormadinone acetate?

- Microbial strains : Use Arthrobacter simplex ATCC 6946 or Bacillus sphaericus ATCC 13805 for Δ1,2-dehydrogenation of Chlormadinone acetate .

- Process optimization : Adjust pH (7.0–7.5) and temperature (30–37°C) to maximize yield. Immobilize cells in alginate beads to enhance enzyme stability and reusability .

- Analytical validation : Confirm conversion efficiency via HPLC with UV detection at 297 nm .

Q. How should researchers address contradictions in adrenal suppression data across studies?

- Variable recovery : In one study, adrenal function partially recovered after 50 days in some dogs but remained suppressed in others. To resolve this:

- Stratify data by individual response patterns.

- Conduct stress challenge tests to assess functional reserve .

- Dose dependency : Evaluate lower doses (e.g., 0.75 mg/kg) to identify thresholds for reversible vs. sustained suppression .

Q. Methodological Challenges and Solutions

Q. What strategies improve reproducibility in this compound studies, given its high measurement uncertainty (26%)?

- Interlaboratory calibration : Use certified reference materials (e.g., EU/CRL:51) to harmonize instrumentation .

- Multivariate analysis : Apply principal component analysis (PCA) to distinguish analytical variability from biological variability in datasets .

Q. Why does this compound exhibit lower solubility than structurally similar progestogens, and how does this impact formulation?

- Structural factors : The 6-chloro and Δ1,4,6-triene groups increase hydrophobicity. Compare with Chlormadinone acetate (solubility = 9.62 mg/L in methanol) .

- Formulation solutions : Use cyclodextrin complexes or nanoemulsions to enhance bioavailability in in vivo models .

Q. Comparative and Mechanistic Insights

Q. How do the anti-androgenic effects of this compound compare to other steroidal progestogens in canine models?

- Efficacy : Delmadinone reduced prostatic volume by 40–60% in BPH models, comparable to Osaterone but with faster onset (7 vs. 14 days) .

- Side effects : Unlike Medroxyprogesterone acetate, Delmadinone does not induce hyperglycemia in therapeutic doses .

Q. What structural features of this compound contribute to its unique receptor binding profile?

Propiedades

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h5,8,11-12,16-18H,6-7,9-10H2,1-4H3/t16-,17+,18+,21-,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBCCZZJVKUAMX-DFXBJWIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C=CC34C)Cl)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)C=C[C@]34C)Cl)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60160018 | |

| Record name | Delmadinone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13698-49-2 | |

| Record name | Delmadinone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13698-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Delmadinone acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013698492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delmadinone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Delmadinone acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DELMADINONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92833M0LD9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.